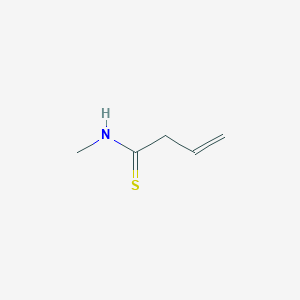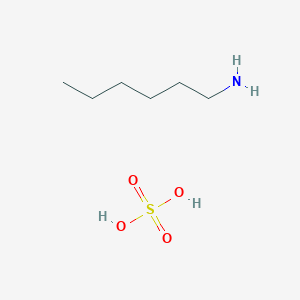
Hexan-1-amine;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexan-1-amine, also known as 1-hexylamine, is an organic compound with the formula C6H15N. It is a primary amine, meaning it has one alkyl group attached to the nitrogen atom. Sulfuric acid, with the formula H2SO4, is a highly corrosive strong mineral acid. When combined, hexan-1-amine and sulfuric acid can form various salts and undergo different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexan-1-amine can be synthesized through several methods:
Reduction of Hexanenitrile: Hexanenitrile (C6H11CN) can be reduced using hydrogen in the presence of a catalyst such as palladium on carbon to produce hexan-1-amine.
Alkylation of Ammonia: Hexyl halides can react with ammonia to form hexan-1-amine.
Industrial Production Methods
Industrially, hexan-1-amine is often produced by the hydrogenation of hexanenitrile. This method is preferred due to its efficiency and the availability of hexanenitrile as a starting material.
Chemical Reactions Analysis
Types of Reactions
Hexan-1-amine undergoes various chemical reactions, including:
Oxidation: Hexan-1-amine can be oxidized to form hexanoic acid.
Substitution: It can react with alkyl halides to form secondary and tertiary amines.
Acid-Base Reactions: Hexan-1-amine reacts with acids like sulfuric acid to form salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Alkyl halides such as methyl iodide (CH3I) are used.
Acid-Base Reactions: Sulfuric acid (H2SO4) is commonly used to form hexan-1-ammonium sulfate.
Major Products
Oxidation: Hexanoic acid.
Substitution: Secondary and tertiary amines.
Acid-Base Reactions: Hexan-1-ammonium sulfate.
Scientific Research Applications
Hexan-1-amine and its derivatives have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and in the production of surfactants.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals.
Industry: Used in the production of rubber chemicals, dyes, and corrosion inhibitors
Mechanism of Action
Hexan-1-amine acts primarily as a nucleophile due to the lone pair of electrons on the nitrogen atom. In acid-base reactions, it donates a pair of electrons to form a bond with a proton, resulting in the formation of ammonium salts. In substitution reactions, it attacks electrophilic carbon atoms, replacing leaving groups such as halides.
Comparison with Similar Compounds
Hexan-1-amine can be compared with other primary amines such as:
Butan-1-amine: Similar in structure but with a shorter carbon chain.
Octan-1-amine: Similar in structure but with a longer carbon chain.
Hexane-1,6-diamine: Contains two amine groups, making it more reactive in polymerization reactions
Hexan-1-amine is unique due to its specific chain length, which influences its physical properties and reactivity compared to shorter or longer chain amines.
Properties
CAS No. |
80370-32-7 |
|---|---|
Molecular Formula |
C6H17NO4S |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
hexan-1-amine;sulfuric acid |
InChI |
InChI=1S/C6H15N.H2O4S/c1-2-3-4-5-6-7;1-5(2,3)4/h2-7H2,1H3;(H2,1,2,3,4) |
InChI Key |
UKYGVLPQTZNURG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)
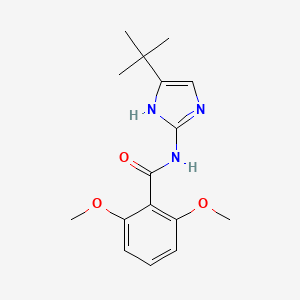
![4,7-Diphenyl-8-sulfanylidene-2,8-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14420420.png)
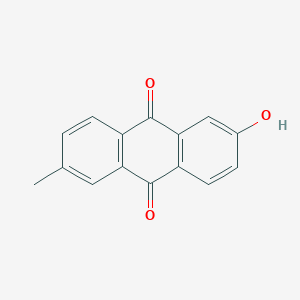
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
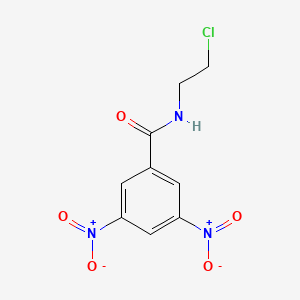

![ethyl N-[6-amino-5-nitro-4-[[2-(4-nitrophenyl)-2-oxoethyl]amino]pyridin-2-yl]carbamate](/img/structure/B14420428.png)

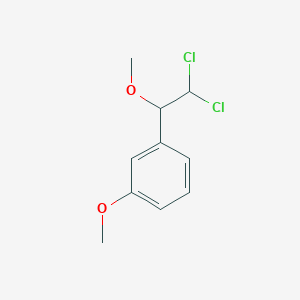
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
